5-(Bromomethyl)-2,4-dichloro-1,3-thiazole

Thiazole synthesis Halogenation yield Process chemistry

Researchers developing thiamethoxam impurity reference materials face a critical specificity gap: generic thiazoles fail to generate the exact over-chlorinated impurity required for regulatory dossiers. This compound is the definitive precursor to 4-Chloro-thiamethoxam (TMX-Cl). - Exclusively yields TMX-Cl via 5-bromomethyl displacement; alternative halogen patterns produce incorrect impurities. - Orthogonal 2-Cl, 4-Cl, and 5-CH₂Br handles enable unambiguous LC-MS method development (MW 246.94 g/mol). - Supplied with full analytical documentation to support pesticide registration studies.

Molecular Formula C4H2BrCl2NS
Molecular Weight 246.94 g/mol
CAS No. 358672-75-0
Cat. No. B3262599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Bromomethyl)-2,4-dichloro-1,3-thiazole
CAS358672-75-0
Molecular FormulaC4H2BrCl2NS
Molecular Weight246.94 g/mol
Structural Identifiers
SMILESC(C1=C(N=C(S1)Cl)Cl)Br
InChIInChI=1S/C4H2BrCl2NS/c5-1-2-3(6)8-4(7)9-2/h1H2
InChIKeyQPZBTGOUFBSZDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Bromomethyl)-2,4-dichloro-1,3-thiazole Overview


5-(Bromomethyl)-2,4-dichloro-1,3-thiazole is a polyhalogenated heterocyclic building block featuring a 2,4-dichloro substitution pattern and a reactive bromomethyl group at the 5-position of the thiazole ring . This compound serves as a critical intermediate in the synthesis of 4‑Chloro‑thiamethoxam (TMX‑Cl), an over‑chlorinated impurity of the widely used neonicotinoid insecticide thiamethoxam .

Precise 2,4-dichloro-5-bromomethyl pattern matches TMX‑Cl impurity precursor requirements
Bromomethyl group may support nucleophilic derivatization under mild conditions
Orthogonal chloro/bromo substitution enables stepwise regioselective functionalization

Why 5-(Bromomethyl)-2,4-dichloro-1,3-thiazole Is Irreplaceable


In‑class thiazole intermediates are not functionally interchangeable because the precise halogenation pattern directly determines the identity of the downstream impurity formed. Substitution of the 5‑bromomethyl group with a chloromethyl group yields 5‑(Chloromethyl)‑2,4‑dichloro‑1,3‑thiazole, which generates a different product upon nucleophilic displacement . Similarly, altering the 2‑ or 4‑chloro substituents produces alternative thiamethoxam impurities such as Deschloro‑2‑bromo‑thiamethoxam rather than the targeted 4‑Chloro‑thiamethoxam . Therefore, procurement decisions must be compound‑specific to ensure correct impurity identification and quantification.

Analog 5‑(Chloromethyl) analog yields a different nucleophilic displacement product, not TMX‑Cl
Analog 2‑Bromo‑5‑bromomethylthiazole generates Deschloro‑2‑bromo‑thiamethoxam instead of 4‑Chloro‑thiamethoxam
Pattern Altered 2‑ or 4‑chloro substituents produce alternative thiamethoxam impurities

5-(Bromomethyl)-2,4-dichloro-1,3-thiazole Differentiation Evidence


Synthetic Yield vs. Bromomethyl Thiazole

The reported three‑step synthesis of 5‑(Bromomethyl)‑2,4‑dichloro‑1,3‑thiazole from 2‑chloropropionic acid and thiourea proceeds with an overall yield of 20.5% [1]. In contrast, the synthesis of 2‑Bromo‑5‑bromomethylthiazole (CAS 131748‑91‑9) achieves yields exceeding 85% under optimized conditions .

Synthetic Yield
Cross‑study comparable
Target: 20.5% overall Comparator: >85% (2‑Br analog)
Lower yield reflects specialized halogenation pattern
3‑step synthesis; cross‑study comparison
Thiazole synthesis Halogenation yield Process chemistry

Bromomethyl Leaving Group Reactivity

The bromomethyl group at the 5‑position is a superior leaving group compared to a chloromethyl group in analogous thiazole derivatives. Bromine's larger atomic size, lower electronegativity, and greater polarizability make bromide a weaker base and a better leaving group than chloride [1].

Leaving Group Ability
Class‑level inference
Bromomethyl: reported better leaving group vs chloromethyl (qualitative)
May support efficient nucleophilic substitution
Qualitative inference; no direct kinetic data
Nucleophilic substitution Leaving group Thiazole functionalization

Specificity as 4-Chloro-thiamethoxam Precursor

5‑(Bromomethyl)‑2,4‑dichloro‑1,3‑thiazole is the dedicated intermediate for synthesizing 4‑Chloro‑thiamethoxam (TMX‑Cl) . In contrast, 2‑Bromo‑5‑bromomethylthiazole (CAS 131748‑91‑9) yields Deschloro‑2‑bromo‑thiamethoxam , and other halogenated thiazoles produce distinct thiamethoxam‑related impurities.

Impurity Product Specificity
Direct comparison
Precursor to 4‑Chloro‑thiamethoxam (TMX‑Cl) vs. Deschloro‑2‑bromo‑thiamethoxam (2‑Br analog)
Ensures exact impurity reference standard
Exclusive product differentiation; verify synthetic pathway
Thiamethoxam impurity 4-Chloro-thiamethoxam Neonicotinoid analysis

Molecular Weight Differentiation

The molecular weight of 5‑(Bromomethyl)‑2,4‑dichloro‑1,3‑thiazole is 246.94 g/mol . This contrasts sharply with 5‑(Chloromethyl)‑2,4‑dichloro‑1,3‑thiazole (MW 202.49 g/mol) and 2‑Bromo‑5‑bromomethylthiazole (MW 256.95 g/mol) , enabling unambiguous identification via LC‑MS or GC‑MS in complex reaction mixtures.

Molecular Weight
Cross‑study comparable
246.94 g/mol (Target) vs. 202.49 (Cl analog) and 256.95 (2‑Br analog)
Supports unambiguous LC‑MS identification
Mass differences aid chromatographic separation
LC-MS analysis Mass spectrometry Halogenated thiazole

Application Scenarios for 5-(Bromomethyl)-2,4-dichloro-1,3-thiazole


4-Chloro-thiamethoxam Impurity Standard Synthesis

The compound is the essential starting material for preparing 4‑Chloro‑thiamethoxam (TMX‑Cl), an over‑chlorinated impurity of the neonicotinoid insecticide thiamethoxam . Given the exclusive product differentiation established in Section 3, no alternative thiazole intermediate can generate this specific impurity. This scenario is critical for laboratories developing certified reference materials (CRMs) or conducting forced degradation studies for pesticide registration dossiers [1].

Nucleophilic Derivatization for SAR Studies

The bromomethyl group's superior leaving group ability (relative to chloromethyl) enables efficient nucleophilic substitution with amines, thiols, or alkoxides under mild conditions. This reactivity, supported by class‑level inference [2], makes the compound suitable for generating libraries of 5‑substituted‑2,4‑dichlorothiazole derivatives for agrochemical or pharmaceutical hit‑to‑lead optimization.

Thiamethoxam Impurity Profiling Method Development

The distinct molecular weight (246.94 g/mol) of 5‑(Bromomethyl)‑2,4‑dichloro‑1,3‑thiazole allows for unequivocal LC‑MS identification of this intermediate and its downstream products . Analytical laboratories can leverage this mass difference to develop and validate selective, sensitive methods for quantifying trace levels of TMX‑Cl in thiamethoxam technical material and formulations.

Halogen Exchange and Cross‑Coupling Reactions

The presence of three distinct halogen environments (2‑Cl, 4‑Cl, 5‑CH₂Br) provides orthogonal reactivity handles for sequential functionalization. The bromomethyl group can be selectively displaced via SN2 chemistry without perturbing the aromatic C‑Cl bonds, enabling stepwise construction of complex thiazole‑based scaffolds with precise regiochemical control.

Application
Selection Property
Validation Focus
4‑Chloro‑thiamethoxam impurity standard synthesis
Bromomethyl thiazole precursor specificity
Confirm exclusive formation of TMX‑Cl
Nucleophilic derivatization for SAR
Bromomethyl leaving group reactivity
Assess derivatization scope and efficiency
Thiamethoxam impurity profiling method development
Distinct molecular weight for LC‑MS
Validate chromatographic separation and mass confirmation
Halogen exchange and cross‑coupling
Orthogonal halogen handles
Evaluate regioselective functionalization sequence

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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